

Foreword: Unlocking Molecular Complexity with a Versatile Heterocyclic Scaffold

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Compound of Interest

Compound Name: **5-bromo-4-fluoropyridin-2(1H)-one**

Cat. No.: **B2815113**

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In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. When combined with a synthetically versatile handle like bromine on a privileged heterocyclic core, the resulting building block becomes an invaluable asset. **5-bromo-4-fluoropyridin-2(1H)-one** is a prime example of such a high-value intermediate. Its unique electronic and steric properties, coupled with two distinct sites for orthogonal chemical modification, provide a robust platform for the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive exploration of its chemical properties, synthesis, and reactivity, providing the field-proven insights necessary to leverage this scaffold in advanced drug discovery programs.

Core Physicochemical and Structural Characteristics

A foundational understanding of a compound's intrinsic properties is paramount for its effective application in synthesis and downstream assays. The data presented below are compiled from authoritative chemical databases and serve as a reliable baseline for experimental design.

Property	Value	Source
IUPAC Name	5-bromo-4-fluoro-1H-pyridin-2-one	[1]
Molecular Formula	C ₅ H ₃ BrFNO	[1]
Molecular Weight	191.99 g/mol	[1]
CAS Number	1805590-93-5	[1]
Appearance	White to off-white solid	[2]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[2] [3]

Synthesis Strategy: A Protocol Grounded in Mechanistic Principles

The efficient construction of **5-bromo-4-fluoropyridin-2(1H)-one** is critical for its utility. While multiple routes may exist, a common and logical approach involves the diazotization of an amino precursor followed by a fluoro-dediazoniation (Balz-Schiemann type) reaction. This method is well-established for the introduction of fluorine onto aromatic rings.

Recommended Synthetic Protocol

Objective: To synthesize **5-bromo-4-fluoropyridin-2(1H)-one** from 5-bromo-4-aminopyridin-2(1H)-one.

Step-by-Step Methodology:

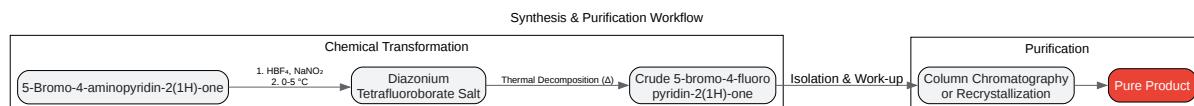
- **Diazotization:**
 - In a three-necked flask maintained under an inert nitrogen atmosphere, suspend 5-bromo-4-aminopyridin-2(1H)-one in an aqueous solution of tetrafluoroboric acid (HBF₄).
 - Cool the suspension to 0–5 °C using an ice-salt bath.

- Prepare a solution of sodium nitrite (NaNO_2) in deionized water and add it dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C.
- Stir the resulting mixture at 0-5 °C for 1-2 hours to ensure the complete formation of the intermediate diazonium tetrafluoroborate salt.
- Fluoro-dediazoniation:
 - Slowly and carefully warm the reaction mixture to room temperature, then gently heat to approximately 50-60 °C.
 - Observe for the evolution of nitrogen gas, which indicates the decomposition of the diazonium salt and the formation of the C-F bond. Maintain gentle heating until gas evolution ceases.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification:
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude solid via column chromatography on silica gel or by recrystallization to afford the final **5-bromo-4-fluoropyridin-2(1H)-one** in high purity.

Expertise-Driven Rationale

- Choice of Acid (HBF_4): Tetrafluoroboric acid is employed because the tetrafluoroborate anion is non-nucleophilic, preventing competitive side reactions and cleanly forming the diazonium salt required for the subsequent fluorine introduction.

- Strict Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature of 0-5 °C during their formation is critical to prevent premature decomposition and maximize yield.
- Controlled Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt is the key step for C-F bond formation. A slow, controlled increase in temperature ensures a safe and efficient reaction, preventing a dangerous exotherm from rapid nitrogen gas release.



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Caption: A streamlined workflow for the synthesis of **5-bromo-4-fluoropyridin-2(1H)-one**.

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of **5-bromo-4-fluoropyridin-2(1H)-one** lies in the differential reactivity of its two halogen substituents. The bromine at the C5 position is an excellent participant in palladium-catalyzed cross-coupling reactions, while the fluorine at the C4 position is activated towards nucleophilic aromatic substitution (S_{NA}r). This orthogonality allows for selective, stepwise functionalization.

C5 Position: The Cross-Coupling Hub

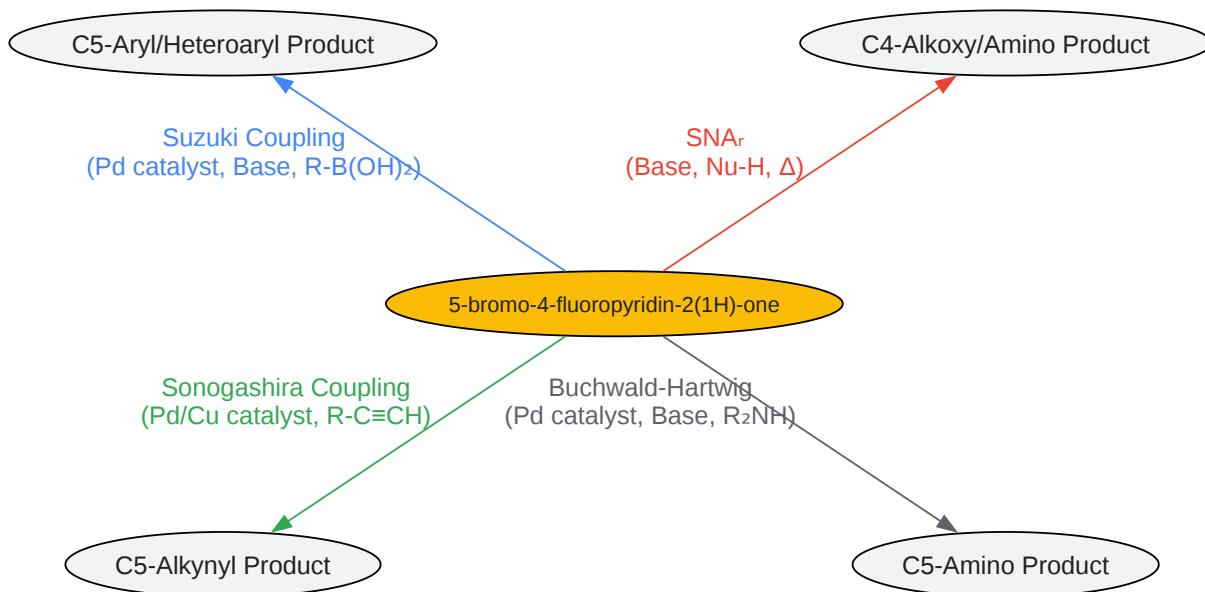
The C-Br bond is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly robust and widely used transformation for this purpose.[4][5]

Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with a wide array of aryl, heteroaryl, or alkyl boronic acids and esters using a palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$) and a base (e.g., K_2CO_3) to form C-C bonds.[4][6]
- Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl moieties.[7]
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, crucial for introducing pharmacologically relevant amine groups.
- Stille Coupling: Palladium-catalyzed reaction with organostannanes, offering another reliable method for C-C bond formation.[7]

C4 Position: Nucleophilic Aromatic Substitution (S_NAr)

The pyridine nitrogen and the pyridinone carbonyl group are electron-withdrawing, which lowers the electron density of the aromatic ring. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[8] The fluoride at C4, being a good leaving group in S_NAr reactions, can be displaced by various nucleophiles (e.g., alkoxides, thiolates, amines), typically under basic conditions and with heating.[9][10]

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Caption: Orthogonal reactivity of **5-bromo-4-fluoropyridin-2(1H)-one** at the C4 and C5 positions.

Strategic Applications in Drug Discovery

The structural motifs accessible from **5-bromo-4-fluoropyridin-2(1H)-one** are prevalent in a wide range of biologically active molecules. Its utility is not merely theoretical but is practically applied in the synthesis of potential therapeutics.

- Scaffold for Kinase Inhibitors: The pyridinone core is a well-known hinge-binding motif. The C5 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to probe deep into the ATP-binding pocket, while the C4 position can be modified to enhance solubility or target specific residues.
- Antiviral and Anti-inflammatory Agents: The incorporation of a fluorinated pyridine ring is a common strategy in the development of antiviral and anti-inflammatory drugs.^[11] The

fluorine atom can increase metabolic stability and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[\[7\]](#)

- Agrochemicals: Beyond pharmaceuticals, this building block is also valuable in the synthesis of advanced pesticides and herbicides, where precise molecular architecture is key to efficacy and selectivity.[\[7\]](#)

Safety and Handling

As a matter of standard laboratory practice, **5-bromo-4-fluoropyridin-2(1H)-one** should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[\[1\]](#) Always consult the supplier-specific Safety Data Sheet (SDS) prior to handling for comprehensive safety and disposal information.

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